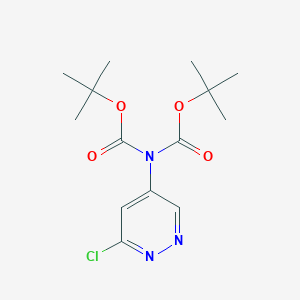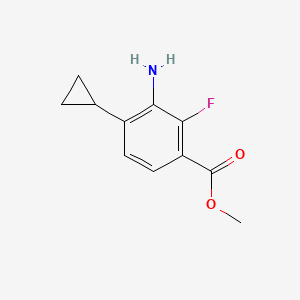
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is an organic compound with the molecular formula C12H15BO3. It is a boronic ester derivative, which is commonly used in organic synthesis and various chemical reactions. The compound is characterized by the presence of a benzaldehyde group attached to a boronic ester moiety, making it a versatile intermediate in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde typically involves the reaction of benzaldehyde with a boronic ester precursor. One common method is the reaction of benzaldehyde with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a suitable catalyst and solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The boronic ester moiety can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid.
Reduction: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl alcohol.
Substitution: Biaryl compounds with various functional groups depending on the aryl halide used.
Scientific Research Applications
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: It is used in the development of boron-containing compounds for biological studies and drug development.
Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde involves its ability to form stable complexes with various substrates. The boronic ester moiety can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, it can interact with biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline: Similar structure but with an aniline group instead of an aldehyde group.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar boronic ester structure but with a phenyl group instead of a benzaldehyde group.
tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate: A more complex structure with additional functional groups.
Uniqueness
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is unique due to its combination of a benzaldehyde group and a boronic ester moiety, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form stable complexes with different substrates sets it apart from similar compounds .
Properties
Molecular Formula |
C12H15BO3 |
|---|---|
Molecular Weight |
218.06 g/mol |
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H15BO3/c1-12(2)8-15-13(16-9-12)11-5-3-4-10(6-11)7-14/h3-7H,8-9H2,1-2H3 |
InChI Key |
VQHREOJBZYNQSJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1,1'-Biphenyl]-3-yl-6-bromo-9-phenyl-9H-carbazole](/img/structure/B13930141.png)







![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)



